molecular formula C14H14Cl2N2OS B5884459 N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B5884459
M. Wt: 329.2 g/mol
InChI Key: IUIYZOPQYFOCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide, also known as Dibutylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It has gained popularity in the research community due to its potential use as a psychoactive substance.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide, focusing on six unique fields:

Antimicrobial Activity

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its mechanism involves disrupting the cell membrane integrity and interfering with essential enzymatic processes within the microorganisms, making it a potential candidate for developing new antibiotics .

Anticancer Potential

Studies have explored the anticancer potential of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide. It has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This compound targets specific cancer cell lines, reducing tumor growth and metastasis, which could lead to new cancer therapies .

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory effects. It works by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This action helps in reducing inflammation and pain, making it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .

Neuroprotective Properties

Research has shown that N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide possesses neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This compound helps in maintaining neuronal health and function, potentially slowing the progression of these diseases .

Antioxidant Activity

The antioxidant activity of N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide has been well-documented. It scavenges free radicals and reduces oxidative stress in cells. This property is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs aimed at enhancing overall cellular health .

Antiviral Applications

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide has shown potential in antiviral research. It inhibits the replication of certain viruses by interfering with viral RNA synthesis and protein assembly. This makes it a promising candidate for developing antiviral drugs, especially against viruses that cause significant health issues .

properties

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c1-2-3-13(19)18-14-17-8-10(20-14)6-9-4-5-11(15)12(16)7-9/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIYZOPQYFOCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC=C(S1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]butanamide

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